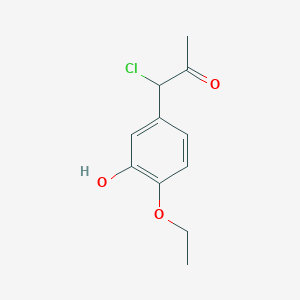![molecular formula C10H17NO2 B14034916 methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for research in various scientific fields. This compound is characterized by its bicyclo[2.2.2]octane framework, which is a common motif in many natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar enantioselective methods but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the desired stereochemistry and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and other biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- 8-Azabicyclo[3.2.1]octane derivatives
- Tropane alkaloids
Uniqueness
What sets methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the amino group at the 3-position. This unique structure allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m1/s1 |
Clave InChI |
KNPLGHZLVZHFSD-GEPGNKONSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](C2CCC1CC2)N |
SMILES canónico |
COC(=O)C1C2CCC(C1N)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



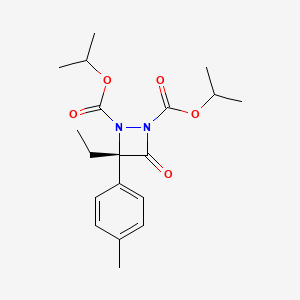
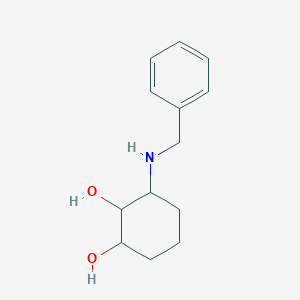
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)


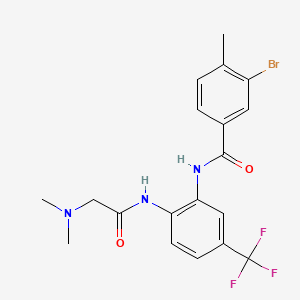


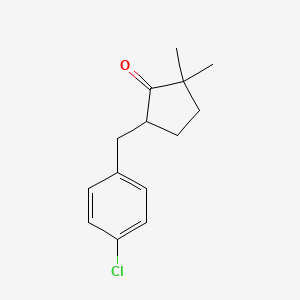
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
